NKCC1 Inhibitory Potency: Benzmetanide vs. Bumetanide, Piretanide, and Furosemide in Native Tissue Preparations
In a comprehensive literature review of NKCC inhibitory potencies across multiple native cell and tissue preparations, benzmetanide exhibits an IC50 range of 0.05–0.3 µM for NKCC1, which is lower than the reported IC50 range for bumetanide (0.25–0.6 µM) and piretanide (0.5–3 µM), and approximately 20- to 460-fold lower than furosemide (7–23 µM) when evaluated across turkey erythrocytes, chick cardiac cells, and winter flounder intestine preparations [1].
| Evidence Dimension | IC50 for NKCC1 inhibition (µM) |
|---|---|
| Target Compound Data | 0.05–0.3 µM |
| Comparator Or Baseline | Bumetanide: 0.25–0.6 µM; Piretanide: 0.5–3 µM; Furosemide: 7–23 µM |
| Quantified Difference | Benzmetanide IC50 range extends to 0.05 µM, which is 5-fold lower than the minimum bumetanide IC50 (0.25 µM) and 140-fold lower than the minimum furosemide IC50 (7 µM) |
| Conditions | Turkey erythrocytes; chick cardiac cells; winter flounder intestine (endogenous NKCC1 in native cell/tissue preparations) |
Why This Matters
Selection of benzmetanide for NKCC1 inhibition experiments enables complete transporter blockade at sub-micromolar concentrations where less potent analogs would achieve only partial inhibition, reducing the risk of false-negative results in functional assays.
- [1] Delpire E, Gagnon KB. Na+-K+-2Cl− cotransporter (NKCC) physiological function in nonpolarized cells and transporting epithelia. Compr Physiol. 2018;8(2):871-901. (Table 2: Inhibitory potencies of loop diuretics for NKCC1 and NKCC2). View Source
